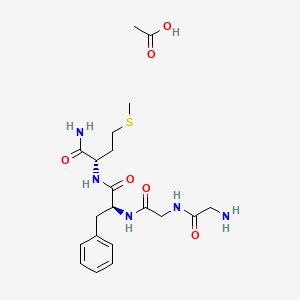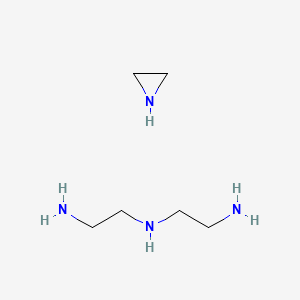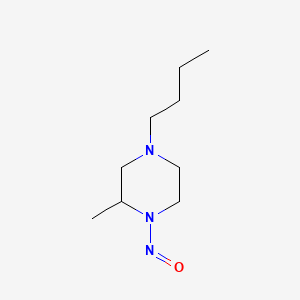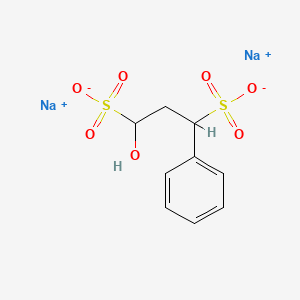
1-Hydroxy-3-phenyl-1,3-propanedisulfonic acid disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3-phenyl-1,3-propanedisulfonic acid disodium salt is a chemical compound with the molecular formula C9H10Na2O7S2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a hydroxy group, a phenyl group, and two sulfonic acid groups, which contribute to its unique chemical properties.
Preparation Methods
1-Hydroxy-3-phenyl-1,3-propanedisulfonic acid disodium salt can be synthesized through the reaction of cinnamic aldehyde with sodium bisulfite. The reaction involves the addition of sodium bisulfite to cinnamic aldehyde, resulting in the formation of the desired compound . Industrial production methods typically involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and quality of the final product.
Chemical Reactions Analysis
1-Hydroxy-3-phenyl-1,3-propanedisulfonic acid disodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Hydroxy-3-phenyl-1,3-propanedisulfonic acid disodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reactant in the synthesis of complex metal-organic frameworks and inorganic-organic hybrid materials.
Biology: The compound is involved in pharmacological studies, particularly in the treatment of amyloid A amyloidosis.
Medicine: It has potential therapeutic applications due to its ability to interact with biological molecules and pathways.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-phenyl-1,3-propanedisulfonic acid disodium salt involves its interaction with molecular targets and pathways. The hydroxy and sulfonic acid groups play a crucial role in its reactivity and binding to target molecules. These interactions can lead to the modulation of biological pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
1-Hydroxy-3-phenyl-1,3-propanedisulfonic acid disodium salt can be compared with similar compounds such as:
Cinnamic aldehyde disodium disulfite: Similar in structure but differs in the presence of aldehyde groups.
1,3-Propanedisulfonic acid disodium salt: Lacks the phenyl group, resulting in different chemical properties and applications
The uniqueness of this compound lies in its combination of hydroxy, phenyl, and sulfonic acid groups, which contribute to its diverse reactivity and applications.
Properties
IUPAC Name |
disodium;1-hydroxy-3-phenylpropane-1,3-disulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O7S2.2Na/c10-9(18(14,15)16)6-8(17(11,12)13)7-4-2-1-3-5-7;;/h1-5,8-10H,6H2,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYYVMBLTLLZQF-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Na2O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

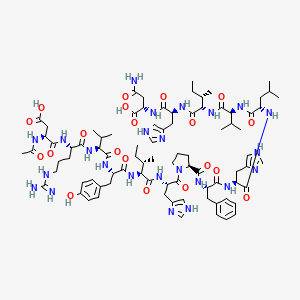
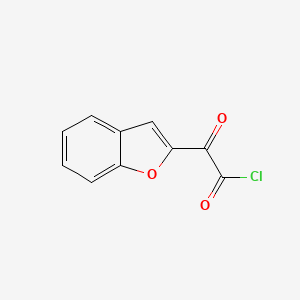
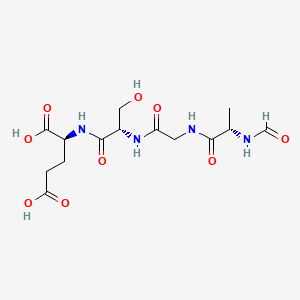
![2-Ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B560892.png)
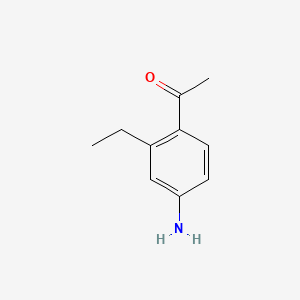

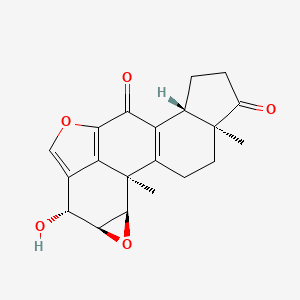
![[[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methoxy-hydroxyphosphoryl] phosphanyl hydrogen phosphate](/img/structure/B560902.png)
